molecular formula C27H30N6O B2993958 4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 953171-08-9

4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

货号: B2993958
CAS 编号: 953171-08-9
分子量: 454.578
InChI 键: WDSIJKSMZWRPJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with pyridine and substituted with a butylcyclohexanecarboxamide group. The compound’s lipophilic cyclohexane and butyl substituents may enhance membrane permeability and target binding compared to simpler analogs, while the pyridin-3-yl group could contribute to π-π stacking interactions in biological systems.

属性

IUPAC Name

4-butyl-N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O/c1-2-3-5-19-7-9-21(10-8-19)27(34)29-23-13-11-20(12-14-23)24-15-16-25-30-31-26(33(25)32-24)22-6-4-17-28-18-22/h4,6,11-19,21H,2-3,5,7-10H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSIJKSMZWRPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets through similar mechanisms, potentially leading to changes in cellular function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, and viral replication, among others.

Pharmacokinetics

Triazole compounds are generally known to be readily capable of binding in the biological system, suggesting that this compound may also have good bioavailability.

Result of Action

Given the pharmacological activities associated with similar compounds, the compound may have potential effects such as inhibition of cell growth (anticancer), reduction of microbial growth (antimicrobial), alleviation of pain and inflammation (analgesic and anti-inflammatory), reduction of oxidative stress (antioxidant), and inhibition of viral replication (antiviral).

生物活性

4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C27H30N6O and a molecular weight of 454.578 g/mol. It features multiple functional groups, including a cyclohexanecarboxamide and a triazolo-pyridazin moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC27H30N6O
Molecular Weight454.578 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cancer progression, similar to other derivatives in the triazole family. For example, compounds with similar structures have demonstrated significant inhibition of c-Met kinase, which is implicated in tumor growth and metastasis .

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, related compounds have shown excellent anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with low IC50 values . The specific IC50 values for these cell lines are crucial for evaluating the effectiveness of this compound.

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate a strong potential for development as an anticancer agent.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, similar to other triazole derivatives known for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases . Further studies are needed to elucidate these effects specifically for this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Among these, compounds similar to the target compound exhibited significant inhibition against multiple cancer cell lines .
  • Mechanistic Studies : In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds, showing promising results in reducing tumor size and improving survival rates .

相似化合物的比较

A. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Substituents : Methyl group on triazole, acetamide-linked phenyl.
  • Application : Functional inhibitor of Lin28 proteins, used in limb regeneration studies via topical delivery (80 µM) .
  • Key Contrast : Lacks the pyridin-3-yl and cyclohexanecarboxamide moieties, resulting in lower molecular weight and reduced lipophilicity compared to the target compound.

B. (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)

  • Substituents: Benzoylamino-propenoic acid, dimethylpyrazole.
  • Physicochemical Data : Melting point = 253–255°C (EtOH/DMF) .
  • Key Contrast : The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration compared to the carboxamide group in the target compound.

C. 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Substituents : Ethoxyphenyl, methyltriazolo-pyridazine.
  • Key Contrast : Smaller substituents (ethoxy vs. butylcyclohexane) may reduce steric hindrance at binding sites but decrease metabolic stability.

D. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)

  • Substituents : Trifluoromethyl, pyrrolidine-propenamide.
  • Synthesis : Prepared via visible-light-mediated C(sp³)–C(sp³) coupling (44% yield) .
  • Key Contrast : The trifluoromethyl group enhances electronegativity and binding affinity to hydrophobic pockets, a feature absent in the target compound.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity/Application
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Butylcyclohexanecarboxamide, pyridin-3-yl Not reported Potential kinase/modulator
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazine Methyl, acetamide-phenyl Not reported Lin28 inhibitor (80 µM)
E-4b [1,2,4]Triazolo[4,3-b]pyridazine Benzoylamino-propenoic acid 253–255 Not specified (research use)
2-(4-Ethoxyphenyl)-...acetamide [1,2,4]Triazolo[4,3-b]pyridazine Ethoxyphenyl, methyl Not reported Not specified (chemical probe)
Compound 3ab [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, pyrrolidine-propenamide Not reported Synthetic intermediate

Research Findings and Implications

  • Thermal Stability : High melting points in E-4b (253–255°C) suggest strong crystalline packing due to hydrogen-bonding carboxyl groups, whereas the target compound’s amorphous carboxamide may lower its melting point .
  • Synthetic Accessibility : Compound 3ab’s 44% yield via photochemical methods contrasts with the target compound’s likely multi-step synthesis, highlighting trade-offs between complexity and efficiency .

常见问题

Q. What are the recommended synthetic routes for preparing 4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide, and how can low yields be addressed?

Methodological Answer: The synthesis typically involves multi-step functionalization of the triazolopyridazine core. Key steps include:

  • Intermediate preparation : Treating precursors (e.g., compound 32 in ) with 4 M HCl in dioxane to generate amine-monohydrochloride salts for subsequent coupling .
  • Coupling reactions : Use peptide coupling reagents like HATU with bases (e.g., DIPEA) for amide bond formation, yielding derivatives with 27–86% isolated yields .
  • Purification : Flash chromatography or recrystallization (e.g., from ethanol/DMF) to improve purity. Low yields may arise from steric hindrance or side reactions; optimizing stoichiometry, solvent polarity, or reaction time can mitigate this .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm purity ≥95% .
  • NMR spectroscopy : ¹H and ¹³C NMR validate substituent placement (e.g., pyridinyl protons at δ 8.5–9.0 ppm; cyclohexane carboxamide protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Q. What are the primary biological targets of this compound, and how is target engagement validated?

Methodological Answer:

  • Target identification : The triazolopyridazine scaffold is associated with bromodomain inhibition (e.g., BRD4). Competitive binding assays (e.g., AlphaScreen) using recombinant BRD4 bromodomains confirm target engagement .
  • Cellular validation : Measure downstream effects like c-Myc downregulation via qPCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia cells) .

Advanced Research Questions

Q. How does the bivalent binding mode of analogous triazolopyridazine derivatives enhance potency, and what structural features are critical?

Methodological Answer:

  • Bivalent design : Analogues like AZD5153 () use dual BRD4-binding motifs, increasing avidity. The triazolopyridazine core links two pharmacophores, improving Kd by ~10-fold compared to monovalent compounds .
  • Critical features :
    • Spacer length : Optimal ethylene glycol or alkyl chains (8–12 atoms) balance flexibility and distance between binding sites.
    • Substituent orientation : Pyridinyl groups at position 3 enhance π-π stacking with BRD4’s acetyl-lysine binding pocket .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for triazolopyridazine derivatives?

Methodological Answer:

  • Systematic variation : Synthesize derivatives with incremental changes (e.g., substituents at positions 3 and 6) to isolate electronic vs. steric effects .
  • Crystallography : Co-crystal structures (e.g., PDB 4LYI) reveal binding poses, explaining potency discrepancies. For example, trifluoromethyl groups may improve hydrophobic interactions but reduce solubility .
  • Free-energy calculations : Molecular dynamics simulations (e.g., MM-GBSA) quantify contributions of specific residues (e.g., BRD4’s Asn140) to binding .

Q. How are in vivo pharmacokinetic (PK) and efficacy studies designed for this compound?

Methodological Answer:

  • PK profiling : Administer single IV/PO doses in rodents; measure plasma/tissue concentrations via LC-MS/MS. Key parameters:
    • AUC : Correlates with bioavailability (e.g., 30–50% in mice for AZD5153) .
    • Half-life : Adjust dosing frequency based on t₁/₂ (e.g., 6–8 hours) .
  • Efficacy models : Use xenografts (e.g., AML models) with endpoints:
    • Tumor volume reduction (≥50% vs. control).
    • Biomarker modulation (e.g., c-Myc mRNA suppression) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for BRD4 inhibition?

Methodological Answer:

  • Assay standardization : Ensure consistent conditions (e.g., ATP concentration, incubation time). For example, AlphaScreen vs. TR-FRET assays may yield 2–3-fold differences due to detection sensitivity .
  • Compound stability : Pre-test solubility in DMSO/vehicle; degradation (e.g., via hydrolysis) can artificially inflate IC₅₀ .
  • Control compounds : Use JQ1 or OTX015 as benchmarks to normalize data across labs .

Methodological Optimization

Q. What strategies improve cellular permeability and reduce efflux in triazolopyridazine derivatives?

Methodological Answer:

  • LogP adjustment : Introduce polar groups (e.g., morpholine, piperazine) to lower LogP from ~4.5 to 3.5, reducing P-gp-mediated efflux .
  • Prodrug approaches : Mask carboxylates with ester prodrugs (e.g., ethyl esters), improving membrane permeability by ~2-fold .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential dust/aerosol formation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。